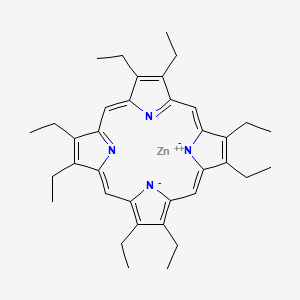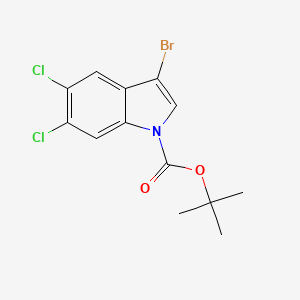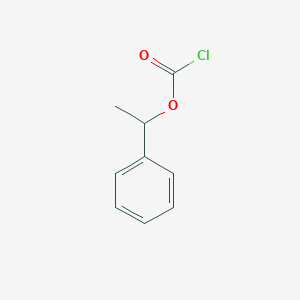![molecular formula C16H15ClN6O2S2 B12499865 4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)
4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-N-[(4-metil-5-{[2-oxo-2-(1,3-tiazol-2-ilamino)etil]sulfanil}-4H-1,2,4-triazol-3-il)metil]benzamida es un compuesto orgánico complejo que presenta una combinación de anillos de tiazol y triazol. Estas estructuras heterocíclicas son conocidas por sus diversas actividades biológicas y se encuentran comúnmente en varios agentes farmacéuticos.
Métodos De Preparación
La síntesis de 4-cloro-N-[(4-metil-5-{[2-oxo-2-(1,3-tiazol-2-ilamino)etil]sulfanil}-4H-1,2,4-triazol-3-il)metil]benzamida generalmente implica múltiples pasos, incluida la formación de los anillos de tiazol y triazol, seguidos de su acoplamiento con la porción de benzamida. Las rutas sintéticas comunes incluyen:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante la síntesis de tiazol de Hantzsch, que implica la condensación de α-halocetonas con tioamidas.
Formación del anillo de triazol: El anillo de triazol se puede formar a través de la reacción de cicloadición de Huisgen, donde las azidas reaccionan con los alquinos.
Reacciones de acoplamiento: El paso final implica el acoplamiento de los anillos de tiazol y triazol con la porción de benzamida bajo condiciones de reacción específicas, como el uso de agentes de acoplamiento como EDCI o DCC.
Análisis De Reacciones Químicas
4-cloro-N-[(4-metil-5-{[2-oxo-2-(1,3-tiazol-2-ilamino)etil]sulfanil}-4H-1,2,4-triazol-3-il)metil]benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, reduciendo potencialmente los grupos carbonilo a alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloro, utilizando nucleófilos como aminas o tioles para formar nuevos derivados.
Aplicaciones Científicas De Investigación
4-cloro-N-[(4-metil-5-{[2-oxo-2-(1,3-tiazol-2-ilamino)etil]sulfanil}-4H-1,2,4-triazol-3-il)metil]benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente como agente antimicrobiano, antifúngico o anticancerígeno.
Estudios biológicos: Se puede utilizar en ensayos biológicos para estudiar sus efectos en varias vías celulares y objetivos moleculares.
Aplicaciones industriales: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-N-[(4-metil-5-{[2-oxo-2-(1,3-tiazol-2-ilamino)etil]sulfanil}-4H-1,2,4-triazol-3-il)metil]benzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que los anillos de tiazol y triazol interactúan con macromoléculas biológicas, inhibiendo potencialmente la actividad enzimática o modulando la función del receptor. Las vías y objetivos exactos dependerían del contexto biológico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Los compuestos similares a 4-cloro-N-[(4-metil-5-{[2-oxo-2-(1,3-tiazol-2-ilamino)etil]sulfanil}-4H-1,2,4-triazol-3-il)metil]benzamida incluyen:
Sulfatiazol: Un fármaco antimicrobiano que contiene un anillo de tiazol.
Ritonavir: Un fármaco antirretroviral con un grupo tiazol.
Tiazofurina: Un agente anticancerígeno que presenta un anillo de triazol.
Estos compuestos comparten similitudes estructurales, pero difieren en sus grupos funcionales específicos y actividades biológicas, destacando las propiedades únicas de 4-cloro-N-[(4-metil-5-{[2-oxo-2-(1,3-tiazol-2-ilamino)etil]sulfanil}-4H-1,2,4-triazol-3-il)metil]benzamida.
Propiedades
Fórmula molecular |
C16H15ClN6O2S2 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
4-chloro-N-[[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C16H15ClN6O2S2/c1-23-12(8-19-14(25)10-2-4-11(17)5-3-10)21-22-16(23)27-9-13(24)20-15-18-6-7-26-15/h2-7H,8-9H2,1H3,(H,19,25)(H,18,20,24) |
Clave InChI |
KASMUASDECAVJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499796.png)
![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)
![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12499824.png)


![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)

![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
